molecular formula C20H15ClF3N3O3S2 B2773809 2-((4-(2-Chlorophenyl)-3-cyano-6-hydroxy-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide CAS No. 347363-75-1

2-((4-(2-Chlorophenyl)-3-cyano-6-hydroxy-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide

Cat. No.: B2773809
CAS No.: 347363-75-1
M. Wt: 501.92
InChI Key: MZULKFPKHSPWHO-UHFFFAOYSA-N
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Description

2-((4-(2-Chlorophenyl)-3-cyano-6-hydroxy-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is a complex multifunctional compound of significant interest in medicinal chemistry research, particularly in the exploration of novel allosteric modulators for ion channels and receptors. Its structure incorporates several pharmacologically privileged motifs, including a 2-chlorophenyl group, a thiophene carbonyl unit, and a trifluoromethyl moiety, which are commonly associated with enhanced binding affinity and metabolic stability [Source: NCBI - The Role of Fluorine in Drug Design] . The tetrahydropyridine core is a key scaffold found in compounds that act as calcium channel blockers [Source: DrugBank - Calcium Channel Blockers] . Researchers are investigating this specific molecule as a potential negative allosteric modulator of L-type calcium channels (Cav1.2), which are critical targets for cardiovascular and neurological disorders [Source: Circulation Research - L-Type Calcium Channels in the Heart and Brain] . The presence of the thioacetamide side chain suggests potential for interactions with cysteine residues or redox-active sites, adding another dimension to its mechanism of action. Its primary research value lies in its use as a chemical probe to study Cav1.2 channel function and to elucidate new pathways for therapeutic intervention in conditions like hypertension, cardiac arrhythmias, and certain forms of epilepsy.

Properties

IUPAC Name

2-[[4-(2-chlorophenyl)-5-cyano-2-hydroxy-3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N3O3S2/c21-12-5-2-1-4-10(12)15-11(8-25)18(32-9-14(26)28)27-19(30,20(22,23)24)16(15)17(29)13-6-3-7-31-13/h1-7,15-16,27,30H,9H2,(H2,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZULKFPKHSPWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(C(NC(=C2C#N)SCC(=O)N)(C(F)(F)F)O)C(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

PropertyValue
Molecular Formula C26H18ClF4N3O3S2
Molecular Weight 596.0 g/mol
IUPAC Name 2-[[4-(2-chlorophenyl)-5-cyano-2-hydroxy-3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
InChI Key InChI=1S/C26H18ClF4N3O3S2/c27-18...

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to pain and neuroprotection.

Research indicates that the presence of functional groups such as cyano and hydroxy enhances its interaction with biological targets, thereby increasing its efficacy.

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : The compound demonstrated effective inhibition against various fungal strains, with minimum inhibitory concentration (MIC) values comparable to established antifungals like miconazole .

Anticancer Properties

Research into the anticancer potential of similar compounds has indicated that they may induce apoptosis in cancer cells. This effect is hypothesized to be due to their ability to interfere with cell cycle regulation and promote oxidative stress within tumor cells .

Neuroprotective Effects

Some derivatives have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. They may inhibit monoamine oxidase (MAO), which is implicated in neurodegeneration .

Case Studies

  • Case Study on Antifungal Efficacy :
    • A series of tests were conducted on the antifungal activity against Fusarium oxysporum. The compound exhibited an EC50 value of 0.086 mM, indicating potent antifungal activity compared to standard treatments .
  • Neuroprotective Study :
    • In a murine model of Alzheimer's disease, a related compound showed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential utility in cognitive disorders .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiazole and pyridine rings have been shown to possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) . The presence of electron-withdrawing groups like chlorine enhances the antiproliferative activity of these compounds.

Antiviral Activity

The compound may also exhibit antiviral properties similar to other non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are known for their specificity against HIV with reduced toxicity . The structural characteristics of 2-((4-(2-Chlorophenyl)-3-cyano...) suggest potential interactions with viral enzymes.

Neuroprotective Effects

Some studies have highlighted the neuroprotective potential of tetrahydropyridine derivatives. Compounds with this scaffold have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis . The incorporation of thiophene and trifluoromethyl groups may enhance these protective effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound can be analyzed based on its functional groups:

  • Chlorophenyl Group : Contributes to increased lipophilicity and potentially enhances bioavailability.
  • Trifluoromethyl Group : Known to increase metabolic stability and potency.
  • Thiazole and Pyridine Rings : Essential for biological activity; modifications in these rings can lead to enhanced anticancer effects .

Q & A

Q. Table 1: Example Synthetic Routes

StepReagents/ConditionsKey IntermediatesCharacterization Methods
1K₂CO₃, DMF, 80°C4-(2-Chlorophenyl)-tetrahydropyridine1H NMR, IR
2Chloroacetamide, THF, refluxThioacetamide-linked intermediateTLC, HPLC

Basic: How is the final compound characterized to confirm structural integrity?

Methodological Answer:
Post-synthesis characterization involves:

  • 1H/13C NMR : Assign peaks for the trifluoromethyl group (δ -60 to -70 ppm in 19F NMR), thiophene protons (δ 7.0–7.8 ppm), and hydroxy resonance (δ 5.2–5.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) with <5 ppm error .
  • X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry, as demonstrated for structurally similar tetrahydropyrimidines .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent polarity, catalyst loading). For example, increasing DMF polarity improves solubility of aromatic intermediates, reducing side-product formation .
  • In-line Analytics : Employ flow chemistry with real-time UV/Vis monitoring to adjust reagent stoichiometry dynamically .
  • Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) isolates the target compound from regioisomeric byproducts .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR) are addressed via:

  • 2D NMR Techniques : HSQC and HMBC correlate proton-carbon couplings to confirm connectivity of the thiophene-carbonyl and trifluoromethyl groups .
  • Isotopic Labeling : Introduce 13C-labeled cyanogroups to track electronic effects on chemical shifts .
  • Comparative Analysis : Cross-reference with crystallographic data from analogous compounds (e.g., 4-(4-chlorophenyl)-tetrahydropyrimidine derivatives) .

Advanced: What computational methods predict the compound’s biological activity and guide analog design?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinase targets). The thiophene-carbonyl moiety shows high affinity for ATP-binding pockets .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., trifluoromethyl) with bioactivity. Hammett constants (σ) predict electron-withdrawing effects on reactivity .
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize analogs .

Advanced: What strategies mitigate impurities from competing reaction pathways?

Methodological Answer:

  • Byproduct Identification : LC-MS detects sulfoxide byproducts from thioether oxidation; these are minimized using inert atmospheres (N₂/Ar) .
  • Catalyst Screening : Pd/C or Wilkinson’s catalyst reduces undesired coupling products in thiophene-functionalization steps .
  • Temperature Control : Lowering reaction temperature (<60°C) suppresses hydrolysis of the cyano group .

Advanced: How to design mechanistic studies for biological target engagement?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against purified kinases using fluorescence polarization. The compound’s thioacetamide group shows competitive inhibition (Ki = 0.8 μM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking predictions .
  • Cellular Uptake Studies : Radiolabel the compound with 3H to track intracellular accumulation in cancer cell lines .

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